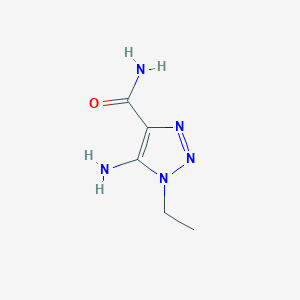

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

説明

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide is a derivative of triazole, a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . Triazoles are known for their wide range of pharmacological activities and diverse properties . They are capable of accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of triazole derivatives often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . A transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .Molecular Structure Analysis

Triazoles have two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . All the atoms in both the triazoles are in sp2 hybridized and are planar . Six pi (π) electrons are available in both forms, which are delocalized around the ring to generate their aromatic character .Chemical Reactions Analysis

Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical And Chemical Properties Analysis

Triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .科学的研究の応用

Drug Discovery and Pharmaceutical Applications

1,2,3-Triazoles, including derivatives like 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide , are significant in drug discovery due to their structural similarity to the peptide bond. They are used in creating pharmaceuticals that can interact with enzymes and receptors in the body. Their stability and bioavailability make them suitable for developing new medications .

Organic Synthesis

These compounds serve as versatile intermediates in organic synthesis. They can participate in various chemical reactions, creating a wide array of potential products useful in further synthetic processes .

Polymer Chemistry

In polymer chemistry, 1,2,3-triazoles contribute to creating polymers with enhanced properties such as thermal stability and mechanical strength. Their incorporation into polymer chains can lead to materials with specific functionalities .

Supramolecular Chemistry

Due to their ability to engage in hydrogen bonding and other non-covalent interactions, these triazoles are used in supramolecular chemistry for constructing complex structures like molecular cages and networks .

Bioconjugation and Chemical Biology

They are used in bioconjugation techniques where they help link biomolecules to other structures without affecting the biological activity of the molecule being tagged .

Fluorescent Imaging

Some 1,2,3-triazole derivatives exhibit fluorescent properties and are used in imaging techniques to visualize biological processes at the molecular level .

Materials Science

Their robustness makes them suitable for developing new materials with desired properties for various applications ranging from electronics to coatings .

Antiviral Agents

Derivatives of 1,2,3-triazoles have been studied for their antiviral properties against a broad spectrum of DNA and RNA viruses, making them potential candidates for antiviral drug development .

作用機序

are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

The target of action of triazoles can vary widely depending on the specific compound and its functional groups. Some triazoles have been found to inhibit key enzymes in fungal cell membrane synthesis, making them effective antifungal agents .

The mode of action involves the triazole compound binding to its target enzyme or receptor, which can inhibit the function of the target and lead to the desired biological effect .

The biochemical pathways affected by triazoles can also vary widely. For example, some triazole antifungals inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

The pharmacokinetics of triazoles, including their absorption, distribution, metabolism, and excretion (ADME), can depend on many factors, including the specific compound and its formulation .

The result of action can include killing or inhibiting the growth of fungi (for antifungal triazoles), reducing inflammation (for anti-inflammatory triazoles), or other effects depending on the specific compound and its target .

The action environment , including factors such as pH, temperature, and the presence of other substances, can influence the action, efficacy, and stability of triazole compounds .

将来の方向性

The development of novel effective antiviral agents is urgently needed, and triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . The future scope of triazoles across scientific disciplines is ever-widening, with ongoing demand for new efficient methods of their synthesis .

特性

IUPAC Name |

5-amino-1-ethyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-2-10-4(6)3(5(7)11)8-9-10/h2,6H2,1H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJQDCRXBLWRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545007 | |

| Record name | 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide | |

CAS RN |

99420-47-0 | |

| Record name | 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)